molecular formula C19H22N6O3 B2810644 2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE CAS No. 844830-42-8

2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE

Cat. No.: B2810644
CAS No.: 844830-42-8
M. Wt: 382.424
InChI Key: ZCENDBUKXAHNLU-UHFFFAOYSA-N
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Description

This compound is a pyrimido-purine derivative characterized by a fused bicyclic core structure with a 3-methylphenyl substituent at position 9, methyl groups at positions 1 and 7, and an acetamide moiety at position 2. Its molecular formula is C₂₀H₂₂N₆O₃, with a molecular weight of 394.43 g/mol. The compound’s structural complexity arises from the pyrimido[1,2-g]purine scaffold, which combines pyrimidine and purine moieties, enabling diverse interactions in biological systems.

Properties

IUPAC Name

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-5-4-6-13(7-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENDBUKXAHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves multiple steps. One common method includes the condensation of 1,7-dimethyl-3-methylphenyl-2,4-dioxo-6H-purine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst such as pyridine and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products

Scientific Research Applications

2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimido-purine derivatives, differing primarily in substituent patterns and functional groups. Below is a detailed comparison with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 9 Key Functional Groups Molecular Weight (g/mol) Solubility (LogP) Pharmacological Activity
2-[1,7-Dimethyl-9-(3-Methylphenyl)-2,4-Dioxo-...-Purin-3-Yl]Acetamide (Target Compound) 3-Methylphenyl Acetamide, 1,7-dimethyl 394.43 1.8 (predicted) Not fully characterized
9-(3-Chloro-2-Methylphenyl)-1,7-Dimethyl-2,4-Dioxo-...-Acetic Acid () 3-Chloro-2-methylphenyl Carboxylic acid, 1,7-dimethyl 427.86 1.2 (reported) Potential kinase inhibition
9-(3,5-Dimethylphenyl)-1,7-Dimethyl-6,7,8,9-Tetrahydropyrimido[2,1-f]Purine-2,4-Dione () 3,5-Dimethylphenyl Dione, 1,7-dimethyl 380.41 2.5 (predicted) Anticancer activity (CHEMBL1596299)
Tert-Butyl 2-(N-(2-((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)Ethyl)...Acetate () Naphthalene-azidomethyl Fluorenyl-protected amine, ester 702.74 3.0 (experimental) Synthetic intermediate

Key Findings:

Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. The 3,5-dimethylphenyl derivative () shows marked anticancer activity, suggesting that additional methyl groups may improve steric interactions with hydrophobic protein domains .

Functional Group Influence :

  • The acetamide group in the target compound improves aqueous solubility compared to the carboxylic acid in , which may ionize at physiological pH, reducing cell permeability .
  • The dione moiety in enhances hydrogen-bonding capacity, likely contributing to its anticancer efficacy .

Synthetic Utility :

  • The naphthalene-azidomethyl analog () serves as a synthetic intermediate for click chemistry applications, highlighting the versatility of the pyrimido-purine scaffold in drug discovery .

Biological Activity

The compound 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular characteristics of the compound are as follows:

PropertyValue
Molecular FormulaC19 H22 N6 O3
Molecular Weight382.42 g/mol
LogP1.9401
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area78.309 Ų

The compound's structure suggests it may interact with various biological targets due to its multiple functional groups and polar characteristics.

Anticancer Potential

Research has indicated that derivatives of purine compounds can exhibit significant anticancer activities. A notable study evaluated the compound's Aurora B kinase inhibitory activity , which is crucial in tumorigenesis and cancer progression. The study utilized computer-aided docking studies to predict binding affinities and interactions with the Aurora B kinase enzyme. The results demonstrated promising inhibitory effects against cancer cell lines such as HepG2 (human hepatoblastoma) with minimal toxicity to normal cells (BALB/3T3) .

The proposed mechanism of action involves the compound's ability to bind to specific protein targets within cancer cells. By inhibiting Aurora B kinase activity, the compound disrupts cell cycle regulation and promotes apoptosis in malignant cells. This mechanism is particularly relevant in hepatocellular carcinoma (HCC), where Aurora B plays a pivotal role in mitotic processes .

Case Studies

  • Study on HepG2 Cell Lines
    • Objective: To assess the anticancer efficacy of the compound.
    • Methodology: The compound was tested at various concentrations (100 to 0.1 μg/mL).
    • Results: Significant inhibition of cell proliferation was observed at higher concentrations with IC50 values indicating effective cytotoxicity against HepG2 cells while sparing normal cell lines .
  • In Silico Docking Studies
    • Objective: To evaluate binding interactions with Aurora B kinase.
    • Findings: The compound showed a high affinity for the active site of Aurora B kinase through hydrogen bonding and hydrophobic interactions. This suggests a strong potential for further development as an anticancer agent targeting this pathway .

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

  • Anticancer Therapy: As an Aurora B kinase inhibitor, it may serve as a lead candidate for developing new treatments for liver cancer and possibly other malignancies.
  • Enzyme Inhibition Studies: The structural features allow exploration in enzyme inhibition beyond kinases, potentially affecting metabolic pathways relevant to cancer and other diseases .

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